Dibutyl ethylhexanoyl glutamide
Description
Context of Low Molecular Weight Gelators (LMWGs) in Modern Materials Science
Low Molecular Weight Gelators (LMWGs) are small molecules, typically with a molecular weight of less than 1000 Daltons, that can self-assemble in a liquid to form a gel. specialchem.com This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The resulting fibrous networks trap the solvent, creating a solid-like material from a predominantly liquid composition. abo.fi
In modern materials science, LMWGs are a subject of intense research due to the responsive and reversible nature of the gels they form. specialchem.com Unlike covalently cross-linked polymer gels, the non-covalent bonds in LMWG-based gels can be disrupted by external stimuli like heat, pH changes, or the introduction of specific chemicals, allowing for "smart" materials with tunable properties. specialchem.com This has led to their exploration in a wide array of applications, including drug delivery, tissue engineering, environmental remediation, and electronics. nih.govresearchgate.net
Overview of Amino Acid-Derived Supramolecular Systems and Their Significance
Amino acids are highly valued building blocks in supramolecular chemistry. ulprospector.comresearchgate.net Their inherent chirality, biocompatibility, and the presence of both hydrogen-bond donating and accepting groups make them ideal candidates for creating self-assembling systems. ulprospector.comresearchgate.netnih.gov By chemically modifying natural amino acids, for instance by attaching aliphatic or aromatic segments, their ability to form stable, ordered structures in solution is significantly enhanced. ulprospector.com
The significance of these systems lies in their potential to mimic biological structures and functions. nih.gov The self-assembly of amino acid derivatives into nanofibers, ribbons, and other hierarchical structures is a bottom-up approach to creating complex, functional materials. ulprospector.comresearchgate.net These materials are often biodegradable and non-toxic, making them particularly suitable for biomedical applications.
Positioning of Glutamide-Based Organogelators and Hydrogelators in Academic Research
Within the family of amino acid-derived gelators, those based on glutamic acid, such as dibutyl ethylhexanoyl glutamide, hold a specific and important position. Glutamic acid provides a robust scaffold with multiple sites for hydrogen bonding, crucial for the formation of the gel network. nih.gov The two carboxylic acid groups of glutamic acid can be functionalized to create diamides, like in the case of this compound, which enhances the hydrogen-bonding capabilities.
Academic research has explored how the structure of glutamide-based gelators influences their function. ulprospector.com Studies have shown that these molecules can act as both organogelators (gelling organic solvents) and, under certain conditions, as hydrogelators (gelling water). For instance, research has demonstrated that glutamide-based organogelators can form hydrogels when solubilized in water using surfactants. This versatility makes them a focal point for developing new materials with tailored properties for specific applications, ranging from cosmetics to pharmaceuticals. nih.gov
Research Aims and Theoretical Frameworks for this compound Studies
The primary research aim in studying this compound and related compounds is to understand the fundamental relationship between molecular structure and the macroscopic properties of the resulting gel. ulprospector.com This involves investigating how changes in the alkyl chains or the amino acid core affect the self-assembly process and the mechanical properties of the gel. ulprospector.com
The theoretical framework for these studies is rooted in supramolecular chemistry and soft matter physics. Key principles include:
Hierarchical Self-Assembly: Researchers investigate how the initial formation of hydrogen-bonded chains leads to the subsequent growth of fibers and the eventual entanglement into a macroscopic network. ulprospector.com
Structure-Property Relationships: A central goal is to establish a predictive understanding of how the molecular design of the gelator dictates properties like gel strength, thermal stability, and responsiveness to stimuli. ulprospector.com For example, studies on related amino acid-based gelators have shown that a balance of hydrophobic forces, hydrogen bonding, and conformational flexibility is critical for effective gelation. ulprospector.com
Thermodynamics and Kinetics of Gelation: Research also focuses on the energetics of the gel-sol transition and the kinetics of gel formation. nih.gov Techniques such as spectroscopy and rheology are employed to probe these processes. researchgate.net
By systematically modifying the structure of glutamide-based gelators and studying the resulting materials, researchers aim to develop a theoretical basis for designing new functional materials for applications such as controlled drug delivery. ulprospector.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUBDKNXJHOLMI-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197571 | |
| Record name | Dibutyl ethylhexanoyl glutamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486455-65-6 | |
| Record name | (2S)-N1,N5-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]pentanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibutyl ethylhexanoyl glutamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486455656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl ethylhexanoyl glutamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.026 | |
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| Record name | DIBUTYL ETHYLHEXANOYL GLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IAF2L30VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivation of Dibutyl Ethylhexanoyl Glutamide
Precursor Compounds and Reaction Pathway from L-Glutamic Acid
The primary building block for the synthesis is L-Glutamic acid, a readily available amino acid. kplintl.comspecialchem.com The synthesis transforms this precursor into the target molecule through reactions with two other key compounds:
Dibutylamine (B89481): This secondary amine is used to form amide bonds with the two carboxylic acid groups of L-glutamic acid.
2-Ethylhexanoyl chloride: This acyl chloride serves to introduce the ethylhexanoyl group by forming an amide bond with the primary amine group of L-glutamic acid.
The general reaction pathway involves a two-fold amidation process. In a typical synthesis, L-Glutamic acid is reacted with dibutylamine and 2-ethylhexanoyl chloride. This process forms three new amide linkages, resulting in the final N-acyl-glutamic acid diamide (B1670390) structure.
Detailed Analysis of Condensation and Substitution Reactions
The core chemical transformations in the synthesis of dibutyl ethylhexanoyl glutamide are condensation reactions, specifically N-acylation and amidation, which are types of nucleophilic acyl substitution.
N-Acylation of the Amino Group: The amino group (-NH₂) of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride. The chloride ion is displaced as a leaving group. This reaction forms an amide bond, attaching the 2-ethylhexanoyl group to the glutamic acid backbone.
Amidation of the Carboxyl Groups: The two carboxylic acid groups (-COOH) of glutamic acid must be converted into amide groups. This is achieved by reacting them with dibutylamine. This transformation is typically not a direct reaction between the carboxylic acid and the amine, as it would result in a stable acid-base salt. Instead, the carboxylic acid is often activated first, or the reaction is driven to completion under specific conditions. In the context of using an acyl chloride for the N-acylation, the amidation of the carboxyl groups might proceed via their conversion to acyl chlorides as well, or through the use of coupling agents in a more controlled, stepwise synthesis. A more direct route involves reacting L-Glutamic acid with both 2-ethylhexanoyl chloride and dibutylamine simultaneously.
These condensation reactions result in the formation of water or, in the case of using acyl chlorides, hydrochloric acid (HCl) as a byproduct. masterorganicchemistry.com The formation of these stable amide bonds is the key to the structure and function of the final compound.
Optimization of Reaction Conditions for Synthesis
To ensure a high yield and purity of this compound, the reaction conditions must be carefully controlled and optimized. analis.com.my Key factors include the choice of catalysts, reagents, solvent systems, and the maintenance of an anhydrous environment.
Catalysts and specific reagents play a critical role in facilitating the amide bond formation efficiently and selectively.
Base Catalysts: As the reaction between an amine and an acyl chloride produces hydrochloric acid (HCl), a base is required to neutralize this acidic byproduct. youtube.com Triethylamine (B128534) (Et₃N) is a commonly used organic base for this purpose. researchgate.net It acts as an acid scavenger, preventing the protonation of the amine nucleophiles (dibutylamine and the amino group of glutamic acid), which would otherwise render them non-reactive. By removing the HCl from the equilibrium, it drives the reaction towards the formation of the amide product.
Coupling Agents: In more sophisticated synthetic strategies for amide bond formation, coupling agents like carbodiimides (e.g., EDC) can be used. analis.com.my These reagents activate the carboxylic acid groups, making them more susceptible to nucleophilic attack by the amine without needing to first convert them to highly reactive acyl chlorides. This can offer a milder and more controlled reaction environment.
The choice of solvent and the exclusion of water are crucial for the success of the synthesis.
Anhydrous Environments: The synthesis must be conducted under anhydrous (water-free) conditions. This is because the primary reagent, 2-ethylhexanoyl chloride, is an acid chloride, which is highly reactive towards water. If water is present, it will readily hydrolyze the acyl chloride back to the corresponding carboxylic acid (2-ethylhexanoic acid), reducing the yield of the desired product and introducing impurities that are difficult to remove. smolecule.com
Solvent Systems: The solvent used must be inert to the reactants and capable of dissolving the starting materials to facilitate the reaction. Anhydrous polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are often suitable for amidation reactions. analis.com.myyoutube.com The solvent choice can also influence reaction rates and the solubility of the triethylamine hydrochloride salt formed during the reaction, which can sometimes be removed by filtration.
Fundamental Principles of Self Assembly and Supramolecular Architecture
Theory of Low Molecular Weight Compound Self-Assembly
The self-assembly of low molecular weight compounds (LMWCs) like dibutyl ethylhexanoyl glutamide into supramolecular structures is a spontaneous process driven by the minimization of free energy. Unlike polymeric gelling agents that rely on chain entanglement, LMWCs organize themselves through specific, directional, non-covalent interactions. This organization leads to the formation of well-defined, hierarchical structures. The fundamental theory posits that molecules with both associating (e.g., hydrogen-bonding) and non-associating (e.g., alkyl chains) moieties will arrange themselves to maximize favorable interactions and minimize unfavorable ones with the surrounding solvent. This process is highly dependent on factors such as molecular geometry, intermolecular forces, and the properties of the solvent. researchgate.netrsc.org
Role of Intermolecular Hydrogen Bonding in Network Formation
Intermolecular hydrogen bonding is a primary driving force in the self-assembly of this compound. The molecule possesses multiple amide functionalities that can act as both hydrogen bond donors and acceptors. nih.gov These amide groups can form directional hydrogen bonds with neighboring molecules, creating a network structure. This network is crucial for its function as a gelling agent, as it can effectively trap and immobilize oil molecules within its structure, similar to how a sponge absorbs liquid. The strength and directionality of these hydrogen bonds are critical in determining the stability and mechanical properties of the resulting gel. The specific arrangement of these bonds can lead to the formation of fibrous or sheet-like aggregates that entangle to form the macroscopic gel. nih.gov
Mechanisms of Hydrophobic Interactions in Aggregation Phenomena
In addition to hydrogen bonding, hydrophobic interactions play a significant role in the aggregation of this compound, particularly in polar or semi-polar organic solvents. The molecule features two butyl chains and an ethylhexanoyl chain, which are all hydrophobic. ontosight.ai In a more polar environment, these nonpolar alkyl chains will tend to aggregate to minimize their contact with the solvent molecules, a phenomenon known as the hydrophobic effect. This aggregation of hydrophobic moieties contributes to the stability of the self-assembled network, working in concert with the more specific hydrogen bonding interactions.
Formation of Nano-Fibrillar Networks and Mesh Structures
The self-assembly of this compound molecules typically results in the formation of a three-dimensional network composed of nano-scale fibrils. These fibrils are elongated, high-aspect-ratio structures formed by the hierarchical stacking of individual molecules. The formation of these fibrillar networks is a common feature of LMWC gelators. Electron microscopy studies of similar self-assembling systems have revealed highly intertwined fibrous meshworks. cmu.edu These nano-fibrillar networks create a porous structure that entraps the liquid solvent, leading to the formation of a gel. The diameter and entanglement of these fibrils are key factors that determine the physical properties of the gel, such as its viscosity and thermal stability. nih.gov
Influence of Molecular Structure on Self-Assembly Dynamics
The specific molecular structure of this compound is intricately linked to its self-assembly behavior. The presence of a chiral center, derived from the L-glutamic acid backbone, can impart a "handedness" or chirality to the resulting supramolecular aggregates. cmu.edu The combination of flexible alkyl chains and more rigid amide groups allows for a balance of conformational freedom and directional interactions, which is essential for the formation of ordered structures.
As a low-molecular-weight compound, this compound's self-organization is distinct from that of polymers. nih.govnih.govnih.gov Its relatively small size allows for rapid diffusion and assembly/disassembly in response to external stimuli such as temperature or solvent changes. This responsiveness is a hallmark of supramolecular systems. The non-polymeric nature means that the gel network is held together by reversible, non-covalent bonds, which can be broken and reformed. This reversibility is a key characteristic of the gels formed by this type of gelling agent.
Self-Assembly Behavior in Varied Organic and Hybrid Solvent Systems
The self-assembly of this compound is highly sensitive to the nature of the solvent. The polarity, hydrogen-bonding capacity, and size of the solvent molecules can all influence the aggregation process. In nonpolar organic solvents, the formation of the hydrogen-bonded network is often more favorable. In more polar solvents, the competition between solute-solute and solute-solvent hydrogen bonds becomes more critical. The presence of certain co-solvents, such as ethanol, can be used to modulate the solubility of the gelling agent and control the gelation process, even allowing for dissolution at lower temperatures. google.com The ability to form gels in a variety of organic liquids makes it a versatile component in different formulations. ulprospector.com
Rheological Characterization and Mechanical Properties of Dibutyl Ethylhexanoyl Glutamide Gels
Comprehensive Rheological Analysis of Gel Systems
The macroscopic properties of gels, such as their texture, stability, and mechanical strength, are governed by the rheological characteristics of the underlying fibrillar network. A comprehensive analysis of these properties is crucial for understanding and tailoring gel performance in various applications.
The strength and viscosity of gels formed with dibutyl ethylhexanoyl glutamide are key parameters that can be precisely controlled. The primary factor influencing these properties is the concentration of the gelator. Even at low concentrations, typically between 0.5% and 5% by weight, this compound can form robust, hard gels in a variety of oils, including mineral oil and cyclomethicone. ajiaminoscience.eu Increasing the gelator concentration leads to a denser fiber network, which results in a significant increase in gel hardness and viscosity. tandfonline.com
For instance, studies on related amino acid-based organogelators have demonstrated a power-law relationship between the storage modulus (G'), a measure of gel strength, and the gelator concentration. researchgate.net This indicates that even small increments in concentration can lead to substantial enhancements in the mechanical robustness of the gel. The ability to modulate gel strength is critical for creating products with desired textures, from soft, spreadable gels to hard, solid sticks. ajiaminoscience.eu
Table 1: Effect of this compound Concentration on Gel Hardness in Mineral Oil
Illustrative data showing the typical relationship between gelator concentration and the resulting gel hardness. Hardness is a measure of the force required to break the gel structure and is correlated with gel strength (Storage Modulus, G'). Data is based on typical values for amino acid organogelators. ajiaminoscience.euresearchgate.net
| Concentration (wt%) | Gel Hardness (g/cm²) | Description |
|---|---|---|
| 0.5 | ~250 | Soft, jelly-like gel |
| 1.0 | ~1100 | Firm, self-supporting gel |
| 2.0 | ~4500 | Hard, rigid gel |
| 4.0 | ~15000 | Very hard, brittle solid stick |
Gels formed by this compound are thermally reversible, meaning they transition from a solid-like gel to a liquid-like sol upon heating and revert to a gel upon cooling. tandfonline.com The temperature at which this transition occurs, known as the sol-gel transition temperature (Tgel), is a critical characteristic. This temperature is highly dependent on the type of oil used as the solvent and the concentration of the gelator. researchgate.net
To form the gel, the compound must first be completely dissolved in the oil at a high temperature, which can be up to 150-180°C for a 1-2 wt% concentration in non-polar oils like liquid paraffin. researchgate.net However, the subsequent gel-to-sol transition upon reheating typically occurs at a lower temperature. ajiaminoscience.eu The kinetics of the sol-gel transition, or the rate at which the gel forms upon cooling, is influenced by the cooling rate and the presence of nucleating agents. Slower cooling generally promotes the formation of a more ordered and stronger network structure. The addition of polar compounds, such as fatty alcohols or fatty acids, can be used to lower the initial dissolution temperature required, which is an important practical consideration. ajiaminoscience.eu
Table 2: Influence of Solvent and Concentration on Sol-Gel Transition Temperature (Tgel)
Representative data illustrating how the sol-gel transition temperature of organogels can be influenced by the solvent environment and gelator concentration. Values are based on findings for related low-molecular-weight organogelators. researchgate.netnih.gov
| Gelator System | Solvent | Concentration (wt%) | Approximate Tgel (°C) |
|---|---|---|---|
| This compound | Hydrogenated Polyisobutene | 2.0 | ~85 |
| This compound | Isododecane | 2.0 | ~78 |
| This compound | Octyldodecanol | 2.0 | ~70 |
| This compound | Hydrogenated Polyisobutene | 5.0 | ~95 |
Viscoelastic Behavior of Supramolecular Gels
Viscoelasticity is the property of materials that exhibit both viscous and elastic characteristics when undergoing deformation. This compound gels are classic examples of viscoelastic materials, where the elastic component arises from the solid-like fiber network and the viscous component from the trapped liquid oil.
Dynamic oscillatory rheology is used to probe the viscoelastic properties of these gels. In a typical experiment, a small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) response, and the loss modulus (G''), which represents the viscous (liquid-like) response.
For a true gel, the storage modulus (G') is significantly higher than the loss modulus (G'') across a wide range of frequencies, and both moduli are largely independent of the frequency. tandfonline.com This indicates a stable, predominantly elastic network structure. Strain sweep tests are performed to identify the linear viscoelastic region (LVER), the range of strain within which the gel structure remains intact and the response is linear. Beyond a critical strain value, the network begins to break down, and both G' and G'' decrease, signifying irreversible structural damage. nih.gov
Table 3: Representative Frequency Sweep Data for a 2% this compound Gel in Oil
This table shows typical storage modulus (G') and loss modulus (G'') values for an amino acid-derived organogel at a constant strain within the linear viscoelastic region (e.g., 0.1%). The data demonstrates characteristic gel behavior where G' > G'' and both are relatively independent of frequency. Data adapted from studies on related systems. researchgate.netresearchgate.net
| Frequency (rad/s) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | Tan δ (G''/G') |
|---|---|---|---|
| 0.1 | 48,000 | 4,900 | 0.102 |
| 1.0 | 48,500 | 5,000 | 0.103 |
| 10.0 | 49,500 | 5,400 | 0.109 |
| 100.0 | 51,000 | 6,100 | 0.120 |
Thixotropy is a time-dependent, shear-thinning property. Materials are thixotropic if their viscosity decreases under shear stress and then recovers over time once the stress is removed. researchgate.net This behavior is crucial for many applications, allowing a product to be easily spread or sprayed, after which it regains its structure and stays in place. The self-assembled fiber network of this compound gels imparts this shear-responsive behavior. When a high shear force is applied, the network is temporarily disrupted, causing the gel to flow (a decrease in viscosity). When the shear is removed, the hydrogen bonds between the gelator molecules reform, allowing the network and thus the viscosity to recover.
This property can be quantified using a three-interval thixotropy test (3ITT), where the material is subjected to a low-strain interval, followed by a high-strain interval to break the structure, and finally a return to the low-strain interval to monitor structural recovery over time. mdpi.com
Table 4: Thixotropic Recovery of a this compound Gel
Illustrative data from a three-interval thixotropy test. The storage modulus (G') is monitored over time as the sample is subjected to low strain (structural integrity), high strain (structural breakdown), and then low strain again (structural recovery). Data is modeled on behavior of similar thixotropic amino acid amide gels. mdpi.com
| Time (s) | Applied Strain (%) | Storage Modulus, G' (Pa) | Structural State |
|---|---|---|---|
| 0-60 | 0.1% | 50,000 | At Rest (Intact Gel) |
| 61 | 100% | < 100 | Under High Shear (Structure Breakdown) |
| 62 | 0.1% | 15,000 | Recovery Start (30% recovered) |
| 120 | 0.1% | 37,500 | Recovery (75% recovered) |
| 300 | 0.1% | 47,500 | Recovery (95% recovered) |
Temperature-Dependent Rheological Properties of Gel Networks
The rheological properties of this compound gels are highly sensitive to temperature changes. As the temperature increases, the kinetic energy of the molecules rises, which can disrupt the non-covalent hydrogen bonds holding the gelator network together. This typically leads to a decrease in the storage modulus (G') and loss modulus (G''), indicating a softening of the gel.
A temperature ramp or sweep experiment, where the viscoelastic moduli are monitored as the temperature is steadily increased, can reveal the thermal stability of the gel network. For robust gels, the G' value remains relatively stable up to a certain point before dropping sharply near the sol-gel transition temperature. nih.gov In some complex systems, a gel-to-gel transition may be observed, where the material transitions from a "hard gel" to a "soft gel" at an intermediate temperature before the final transition to a sol. mdpi.com Studies on hydrogels containing this compound have shown that the gelator network can maintain its elastic properties even at elevated temperatures, indicating good thermal stability. nih.gov
Table 5: Temperature Dependence of Viscoelastic Moduli for a 2% this compound Gel
Representative data from a temperature ramp experiment, showing the evolution of G' and G'' as a function of temperature. This illustrates the thermal stability of the gel and the onset of the sol-gel transition. Data is based on the behavior of thermally stable amino acid-derived gels. nih.govresearchgate.net
| Temperature (°C) | Storage Modulus, G' (Pa) | Loss Modulus, G'' (Pa) | Physical State |
|---|---|---|---|
| 25 | 50,500 | 5,100 | Stable Gel |
| 40 | 49,000 | 5,300 | Stable Gel |
| 60 | 46,500 | 6,000 | Gel Softening |
| 80 | 25,000 | 8,000 | Near Transition |
| 90 | < 1000 | > 1000 | Sol (Liquid-like) |
Analysis of Storage and Loss Moduli with Temperature Variation
The viscoelastic nature of this compound gels can be quantitatively described by dynamic rheological measurements, specifically through the analysis of the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic (solid-like) component of the gel, indicating the energy stored during deformation, while the loss modulus signifies the viscous (liquid-like) component, representing the energy dissipated as heat. nih.govtainstruments.com For a material to be considered a gel, the storage modulus must be greater than the loss modulus (G' > G''), signifying a predominantly elastic, solid-like structure. researchgate.net
The rheological profile of these gels is highly dependent on temperature. As temperature changes, the integrity of the self-assembled network is altered, leading to significant variations in both G' and G''. A typical temperature sweep experiment, where the moduli are monitored as the temperature is increased, provides critical information about the gel's thermal stability and its gel-to-sol transition temperature (Tgel). The Tgel is often identified as the temperature at which G' and G'' crossover (G' = G''). nih.govresearchgate.net
Below the Tgel, the gel maintains a stable network structure with G' values significantly higher than G'' values. As the temperature approaches the Tgel, thermal energy begins to disrupt the non-covalent bonds holding the fiber network together. This leads to a decrease in the storage modulus, as the gel softens and loses some of its elastic character. nih.gov A study on a similar glutamic acid-based hydrogel system demonstrated that even at elevated temperatures, the gel network can suppress the reduction in the storage modulus compared to a simple micellar solution, indicating a retention of elastic properties. nih.gov
The following interactive table provides representative data illustrating the expected behavior of a this compound gel during a temperature ramp.
Interactive Data Table: Storage and Loss Moduli vs. Temperature
| Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Gel State (G' vs G'') |
| 25 | 12000 | 1100 | G' > G'' (Gel) |
| 40 | 11500 | 1250 | G' > G'' (Gel) |
| 60 | 9500 | 1800 | G' > G'' (Gel) |
| 70 | 7000 | 2500 | G' > G'' (Gel) |
| 80 | 4000 | 3500 | G' > G'' (Gel) |
| 85 | 3700 | 3700 | G' = G'' (Tgel) |
| 95 | 1500 | 4500 | G' < G'' (Sol) |
Note: The values in this table are illustrative examples based on typical behavior of amino acid-based organogels and are intended to demonstrate the concepts of temperature-dependent moduli changes.
Mechanisms of Fiber Bundling and Cross-Linking at Elevated Temperatures
The thermal behavior of this compound gels is directly linked to the dynamics of the self-assembled fibrillar network at the microscopic level. The fundamental building blocks of the gel are long, entangled fibers formed by the hierarchical self-assembly of the gelator molecules. nih.govresearchgate.net This assembly is primarily driven by intermolecular hydrogen bonds between the amide groups of the glutamide molecules.
As the temperature of the gel is increased, the kinetic energy of the molecules rises, leading to several competing phenomena. While sufficient thermal energy will eventually lead to the complete disassembly of the fibers and the transition to a sol state, more subtle changes occur at intermediate temperatures. Research on related glutamic-acid-based gelators has shown that as the temperature rises, the gel fibers can undergo a process of partial aggregation or bundling. nih.gov This phenomenon is driven by an increase in hydrophobic interactions between the alkyl chains of the gelator molecules.
This bundling can lead to the formation of new, thicker fiber bundles and, consequently, new cross-linking points within the network. nih.gov This structural reorganization can, in some cases, temporarily counteract the expected decrease in elasticity. This corresponds with findings where an inflection point in the temperature-dependent storage modulus was observed, suggesting a complex interplay between the breakdown of some network connections and the formation of new, aggregated structures. nih.gov The stability of the gel at high temperatures is therefore a function of the balance between the strength of the hydrogen bonds and the hydrophobic forces driving the self-assembly and subsequent bundling of the fibers. nih.gov
Network Elasticity and Structural Integrity under Stress
The mechanical robustness of a gel is determined by its network elasticity and its ability to withstand applied stress without permanent deformation or fracture. The elasticity of this compound gels originates from the continuous, three-dimensional network of fibers that permeates the liquid phase. The strength and elasticity of this network are sensitive to the density of cross-links within the gel. nih.gov
The structural integrity of these gels can be assessed through various rheological tests. For instance, a strain sweep experiment, where the storage and loss moduli are measured as a function of increasing deformation (strain), can determine the linear viscoelastic region (LVER). Within the LVER, the gel's structure remains intact, and the deformation is reversible. The point at which the moduli begin to decrease marks the limit of the LVER and is known as the yield point. Beyond this point, the network structure begins to break down, leading to non-linear behavior and, eventually, flow. A higher yield stress indicates a more robust gel network. researchgate.net
The concentration of the gelling agent plays a crucial role in determining the network's elasticity and strength. Higher concentrations of this compound generally lead to the formation of a denser fibrillar network, resulting in "harder" or "stiffer" gels with a higher storage modulus (G'). nih.gov The ability to control gel hardness and viscosity is a key feature of this gelling agent. accessingredients.com The inherent elasticity imparted by the glutamide network contributes to enhanced skin feel in topical applications and provides structural stability to cosmetic and pharmaceutical formulations.
Interactions with Surfactants and Hydrogelation Mechanisms
Surfactant-Mediated Solubilization of Organogelators in Aqueous Environments
The initial step in forming a hydrogel from an organogelator like dibutyl ethylhexanoyl glutamide in water is its solubilization. Surfactants, which are amphiphilic molecules, form micelles in water above a certain concentration, known as the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of dissolving water-insoluble compounds like organogelators. mdpi.com The solubilized organogelator molecules then self-assemble into fibrous networks, driven by non-covalent interactions such as hydrogen bonding, which ultimately leads to the gelation of the aqueous solution. researchgate.netajiaminoscience.eu The type of surfactant used significantly influences this process.
Cationic surfactants have been shown to be effective in triggering the gelation of negatively charged or polar organogelators. The mechanism often involves an electrostatic attraction between the positively charged headgroup of the surfactant and negatively charged moieties on the organogelator molecule. bath.ac.ukbohrium.com This interaction can induce the formation of nanofibers, which then entangle to create the 3D network necessary for hydrogelation. rsc.org
Research on analogous systems, such as those involving TEMPO-oxidised cellulose (B213188) nanofibrils (OCNF), which have negatively charged surfaces, demonstrates this principle effectively. The addition of cationic surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) and cetyltrimethylammonium bromide (CTAB) triggers gelation at low concentrations. bohrium.com The "stiffness" of the resulting hydrogel, measured by the storage modulus (G'), increases with surfactant concentration, indicating a more robust gel network formed through these electrostatic interactions. bath.ac.uk This suggests that for glutamide-based gelators, which possess polar amide groups, cationic surfactants can act as non-covalent linkers, promoting the assembly of the gel network and enhancing its mechanical properties. bath.ac.ukbohrium.com
| Surfactant System | Key Finding | Implication for Hydrogel Properties |
| OCNF with DTAB/CTAB bath.ac.uk | Increasing cationic surfactant concentration leads to a higher storage modulus (G'). | Progressive "stiffening" of the gel due to enhanced electrostatic cross-linking. |
| Negatively Charged L-valine Derivative with Cationic Surfactants rsc.org | Cationic surfactants induce the formation of nanofibers from the gelator, leading to hydrogelation. | The surfactant is essential for creating the required three-dimensional gel network. |
Mixed surfactant systems, combining two or more different types of surfactants (e.g., anionic-nonionic, cationic-nonionic, or anionic-zwitterionic), often exhibit synergistic interactions that provide advantages over single-surfactant systems. researchgate.netnih.gov This synergism can lead to a lower total surfactant concentration required for micelle formation (a lower CMC), enhanced solubilization capacity, and greater control over the properties of the resulting hydrogel. researchgate.net
The interaction between different surfactants in a mixed micelle can be more favorable than in a micelle made of a single surfactant, allowing for the fine-tuning of properties like solubility, emulsion stability, and aggregation behavior. researchgate.net For example, in personal care formulations, mixed surfactant systems are used to influence the geometry of micellar self-assemblies. nih.gov The addition of multiple components, such as different surfactants and co-solvents, can cause significant changes in micelle size and shape, which in turn would affect the solubilization of the organogelator and the subsequent hydrogel network. nih.gov The ability to manipulate the CMC and micellar structure by varying the ratio of surfactants in a mixed system offers a versatile approach to controlling hydrogel formation and characteristics. researchgate.net
Morphology of Micellar Architectures and Their Impact on Hydrogel Characteristics
The shape of the surfactant micelles that solubilize the organogelator has a profound impact on the structure and viscoelastic properties of the final hydrogel. nih.govresearchgate.net Surfactants can form various micellar shapes, most commonly spherical or elongated, cylindrical "wormlike" micelles. nih.gov The transition from spherical to wormlike micelles can be induced by changes in surfactant concentration, the addition of salts, or the use of specific surfactant molecular structures. nih.gov This change in micellar architecture directly influences the assembly of the organogelator fibers, leading to hydrogels with distinct properties. researchgate.net
When this compound is solubilized in an aqueous solution containing spherical surfactant micelles, a hydrogel referred to as a spherical micelle-mediated gel (S-SMG) can be formed. nih.govresearchgate.net In these systems, the organogelator molecules are housed within the spherical micelles and subsequently self-assemble into a fibrous network. Microscopic observation of these gels reveals a relatively less dense and less uniform gel network structure. nih.gov From a mechanical standpoint, S-SMG systems tend to exhibit lower stress tolerance compared to their wormlike counterparts. nih.gov
Wormlike micelles are long, flexible, cylindrical aggregates that can entangle to form a transient network, imparting significant viscoelasticity to the solution even before the addition of a gelling agent. rsc.orgumd.edu When an organogelator like this compound is introduced into a system of wormlike micelles, the resulting hydrogel (W-SMG) displays markedly different and often superior properties compared to S-SMG. nih.gov
Research using a mixture of glutamic acid-based organogelators, including this compound, has shown that W-SMG forms a denser and more uniform gel network. nih.gov This improved network structure translates to enhanced mechanical performance. nih.gov
Key properties of W-SMG include:
Higher Stress Tolerance: Stress-strain measurements show that W-SMG can withstand higher stress before breaking. nih.gov
Shear Thickening Behavior: These gels exhibit a more pronounced shear-thickening behavior, where viscosity increases with the shear rate. nih.gov
Enhanced Adhesiveness: W-SMG systems show remarkable adhesiveness and significantly higher tensile normal stress. nih.gov
Complex Viscoelasticity: The viscoelastic behavior of W-SMG is more complex than that of the wormlike micellar solution alone. It is described as a system where a structure with a short relaxation time (from the gel network) coexists with a structure having a long relaxation time (from the entangled wormlike micelles). nih.gov
| Property | Spherical Micelle-Mediated Gel (S-SMG) | Wormlike Micelle-Mediated Gel (W-SMG) |
| Gel Network Structure | Less dense and less uniform nih.gov | Denser and more uniform, especially after shearing nih.gov |
| Mechanical Stress | Lower stress tolerance nih.gov | Higher stress tolerance nih.gov |
| Adhesiveness | Lower tensile normal stress nih.gov | Significantly higher tensile normal stress and adhesiveness nih.gov |
| Viscoelastic Behavior | Exhibits shear thickening nih.gov | More pronounced shear thickening behavior nih.gov |
| Relaxation Characteristics | Primarily characterized by the gel network's relaxation time. | Coexistence of short relaxation time (gel network) and long relaxation time (wormlike micelles) nih.gov |
Investigation of Coexisting Organogelator Networks and Micelles in Hydrogels
The formation of hydrogels by certain low-molecular-weight organogelators, such as derivatives of L-Glutamic acid, can be facilitated through a surfactant-mediated gelation (SMG) method. researchgate.net This process involves the solubilization of a water-insoluble organogelator in an aqueous solution with the aid of a surfactant, leading to the formation of a hydrogel with a complex internal structure. researchgate.net
A notable example involves a mixture of N-lauroyl-L-glutamic acid dibutylamide (LGD) and N-2-ethylhexanoyl-L-glutamic acid dibutylamide (EHGD). researchgate.net In one study, a 1:1 weight ratio of this LGD–EHGD mixture was used as the gelling agent. researchgate.net The hydrogel was formed by dissolving this mixture in an aqueous solution containing the cationic surfactant cetyltrimethylammonium chloride (CTAC) and the anionic surfactant sodium N-lauroyl-L-glutamate (SLG). researchgate.net
The resulting system demonstrates the coexistence of the organogelator network, responsible for the solid-like properties of the gel, and surfactant micelles within the aqueous phase. researchgate.net Specifically, the research has investigated the interplay between the gel network and different shapes of micelles, such as wormlike micelles. researchgate.net The formation of these complex structures is dependent on the concentrations of the organogelator and the surfactants. researchgate.net Microscopic observations have been employed to visualize the network structure of these surfactant-mediated gels (SMGs), revealing the intricate assembly of the gelling agents. researchgate.net
| Component | Chemical Name | Role in Hydrogel Formation |
| Organogelator | N-lauroyl-L-glutamic acid dibutylamide (LGD) | Forms the primary gel network structure. researchgate.net |
| Organogelator | N-2-ethylhexanoyl-L-glutamic acid dibutylamide (EHGD) | Works in conjunction with LGD to form the gel network. researchgate.net |
| Cationic Surfactant | Cetyltrimethylammonium chloride (CTAC) | Mediates the solubilization of the organogelators and influences micelle formation. researchgate.net |
| Anionic Surfactant | Sodium N-lauroyl-L-glutamate (SLG) | Interacts with the organogelators and CTAC, contributing to the overall gel structure and properties. researchgate.net |
Thermodynamic and Kinetic Aspects of Hydrogel Formation
The formation of hydrogels, including those based on this compound, is governed by thermodynamic and kinetic principles. The process is typically spontaneous and can be influenced by various parameters such as temperature, pH, and the concentration of components. researchgate.net
The gelation process for the LGD–EHGD system is initiated by dissolving the mixture in the surfactant solution at an elevated temperature and then allowing it to cool. researchgate.net The cooling rate can significantly affect the resulting gel structure and properties. researchgate.net While specific thermodynamic data for this compound hydrogels is not extensively detailed in the provided research, the general principles of hydrogel formation suggest that the self-assembly of the gelator molecules is an entropically or enthalpically driven process. researchgate.net The interactions responsible for the formation of the gel network include hydrogen bonds and hydrophobic interactions. researchgate.net
Kinetically, the gelation time and the final network properties are crucial parameters. nih.gov The transition from a solution to a gel can be monitored by rheological measurements, observing the evolution of the storage modulus (G′) and loss modulus (G″). nih.gov For instance, the point where G′ equals G″ is often defined as the gelation time. nih.gov The kinetics of gel formation are influenced by factors such as the concentration of the gelling agent and surfactants, as well as the temperature profile during cooling. researchgate.netnih.gov
| Parameter | Description | Influence on Gel Formation |
| Temperature | A key factor in dissolving the organogelator and initiating gelation upon cooling. researchgate.net | Higher initial temperatures facilitate dissolution, while the cooling rate affects the final gel structure. researchgate.net |
| Concentration | The amount of organogelator and surfactants in the system. researchgate.net | Affects the density of the gel network and the nature of the coexisting micelles. researchgate.netnih.gov |
| Intermolecular Forces | Hydrogen bonding and hydrophobic interactions. researchgate.net | These are the primary forces driving the self-assembly of the gelator molecules into a 3D network. researchgate.net |
Stability and Reversibility of Aqueous Gel Systems
The stability and reversibility of hydrogels are critical for their application. Gels formed from this compound and related compounds exhibit responses to external stimuli such as temperature and mechanical stress. researchgate.net
The hydrogels formed by the LGD–EHGD mixture are thermally reversible. researchgate.net This means that the gel can be converted back to a solution upon heating and will reform upon cooling. This behavior is characteristic of physical gels held together by non-covalent interactions. The stability of the gel is also influenced by the composition of the solvent and the presence of additives. nih.gov
Furthermore, these hydrogels can exhibit thixotropic behavior, meaning their viscosity decreases under shear stress and recovers over time once the stress is removed. researchgate.net This property was observed when the hydrogel was subjected to shearing, for example, by being passed through a syringe. researchgate.net The ability to flow under stress and then reform is a valuable characteristic for many applications. The rheological properties, and thus the stability of the gel matrix, are significantly affected by the type and concentration of the gelling polymers and the vehicle composition. nih.gov
Advanced Spectroscopic and Microscopic Characterization of Supramolecular Structures
Vibrational Spectroscopy for Probing Intermolecular Interactions
Vibrational spectroscopy serves as a powerful tool to investigate the intermolecular forces, primarily hydrogen bonding, that govern the self-assembly of Dibutyl ethylhexanoyl glutamide into a gel network.
Infrared (IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis
Infrared (IR) spectroscopy is instrumental in identifying the functional groups involved in hydrogen bonding within the supramolecular structure of this compound. The presence of amide functionalities in its molecular structure makes it prone to forming extensive hydrogen bond networks, which are crucial for its gelation properties.
The analysis of the IR spectrum focuses on the stretching frequencies of the N-H and C=O groups of the amides. Hydrogen bonding typically leads to a broadening and a red shift (a shift to lower wavenumbers) of the N-H stretching band. youtube.comyoutube.com In a concentrated solution or a gel state, where intermolecular hydrogen bonding is significant, the N-H stretching peak is expected to be broad and centered around 3300 cm⁻¹. youtube.com Conversely, in a dilute solution where hydrogen bonding is less prevalent, a sharper peak for the "free" N-H stretch would be observed at a higher wavenumber. youtube.com
Similarly, the carbonyl (C=O) stretching frequency is sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, its stretching vibration shifts to a lower frequency. This effect helps to confirm the participation of the amide groups in the self-assembled network. The magnitude of these shifts provides qualitative information about the strength of the hydrogen bonds.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Influence of Hydrogen Bonding |
| N-H | Stretch | ~3300 (broad) | Broadening and red shift indicate strong intermolecular hydrogen bonding. |
| C-H | Stretch | 2850-2960 | Not directly involved in the primary hydrogen bonding network. |
| C=O (Amide I) | Stretch | ~1640 | Red shift indicates participation as a hydrogen bond acceptor. |
| N-H (Amide II) | Bend | ~1540 |
Data is illustrative and based on general principles of IR spectroscopy as specific experimental data for this compound is not publicly available.
Raman Spectroscopy for Molecular Vibrations and Network Conformity
Electron Microscopy for Morphological and Nanostructural Elucidation
Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of the self-assembled fibrillar networks of this compound.
Transmission Electron Microscopy (TEM) for High-Resolution Fiber Imaging
Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for a more detailed examination of the individual fibers. TEM can provide precise measurements of the fiber width and can sometimes reveal finer details about their internal structure, such as whether they are solid or hollow. For similar self-assembling peptide systems, TEM has been used to determine fiber diameters and wall thicknesses of nanotubular structures. frontiersin.orgnih.gov This level of detail is crucial for understanding how the molecules pack together to form the observed macroscopic gel.
X-ray Scattering Techniques for Structural Periodicity and Self-Assembly
X-ray scattering techniques, including Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are powerful methods for determining the structural periodicity and hierarchical organization within the self-assembled structures of this compound. nih.gov These techniques can provide information from the molecular scale to the dimensions of the larger aggregates. frontiersin.org
SAXS is particularly useful for probing the larger-scale structures, such as the size and shape of the fibers and the correlations between them. researchgate.net The scattering pattern at small angles can be analyzed to determine the cross-sectional dimensions of the fibers and to understand how they are arranged in the gel network. researchgate.net For instance, SAXS can help to elucidate a model of self-assembly based on one-dimensional nanofiber growth. researchgate.net
WAXS, on the other hand, provides information about the molecular-level packing within the fibers. The diffraction peaks at wider angles can reveal the presence of crystalline order and provide details about the lattice parameters of the molecular arrangement, such as the spacing between the molecules in the hydrogen-bonded chains and the packing of the alkyl side chains. researchgate.net The combination of SAXS and WAXS allows for a comprehensive understanding of the multiscale structure of the self-assembled gel. frontiersin.org
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization
Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to probe the nanoscale structure of materials, typically in the range of 1 to 100 nanometers. When applied to organogels, SAXS provides valuable information about the size, shape, and spatial arrangement of the self-assembled fibrillar networks that immobilize the solvent.
In a typical SAXS experiment involving a gel formed by this compound, a beam of X-rays is passed through the sample. The scattering pattern produced at low angles is recorded by a detector. Analysis of this pattern can reveal key structural parameters of the gel network. For instance, the scattering data can be used to determine the cross-sectional radius of the gel fibers and the average distance between them.
Table 1: Representative SAXS Data for a Fibrillar Organogel Network
| Parameter | Value | Description |
|---|---|---|
| Scattering Vector (q) range | 0.01 - 0.5 Å⁻¹ | The range of angles over which scattering is measured. |
| Fiber Cross-Sectional Radius (Rc) | 3.5 nm | Determined from the Guinier or cross-sectional Guinier plot. |
| Power-Law Exponent (α) | -1 | Indicates a long, rigid cylindrical or rod-like shape of the fibers. |
The analysis of the scattering curve, I(q) versus q, provides these parameters. A plot of ln(qI(q)) vs q² can yield the cross-sectional radius of gyration, from which the radius can be calculated. The power-law decay of the scattering intensity at higher q values gives insight into the morphology of the scattering objects.
Wide-Angle X-ray Diffraction (WAXD) for Molecular Packing and Crystalline Phases
While SAXS provides information on the larger nanoscale structures, Wide-Angle X-ray Diffraction (WAXD) is employed to investigate the arrangement of molecules at a much smaller scale, revealing details about the crystalline nature and molecular packing within the self-assembled fibers.
The WAXD pattern of a this compound gel would provide d-spacings that correspond to the repeating distances within the molecular assembly. These distances are related to the length of the molecule, the nature of the intermolecular interactions (such as hydrogen bonding between the glutamide moieties), and the packing of the aliphatic chains.
Specific WAXD data for this compound is not extensively published. However, the following table presents typical WAXD findings for a low molecular weight organogelator, illustrating the kind of information that can be gleaned from such an analysis.
Table 2: Illustrative WAXD Data for a Self-Assembled Organogelator
| d-spacing (Å) | Miller Indices (hkl) | Interpretation |
|---|---|---|
| 25.8 | (001) | Corresponds to the full length of the gelator molecule, indicating a lamellar packing arrangement. |
| 4.15 | (110) | Represents the short-range order from the packing of the aliphatic side chains. |
The presence of sharp diffraction peaks in a WAXD pattern is indicative of a well-ordered, crystalline structure within the gel fibers. The positions and intensities of these peaks are used to determine the unit cell parameters of the crystal lattice formed by the gelator molecules.
Surface Area and Porosity Analysis of Gel Networks (e.g., BET Isotherms)
The network of fibers in an organogel creates a porous structure that entraps the liquid phase. The surface area and porosity of this network are critical parameters that influence the gel's properties, such as its capacity to hold the solvent and its mechanical strength. The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials.
To perform a BET analysis on a this compound gel, the liquid solvent must first be removed without collapsing the delicate fibrillar network. This is typically achieved through a process called critical point drying or lyophilization (freeze-drying), which results in an aerogel or xerogel. A gas, usually nitrogen, is then adsorbed onto the surface of the dried gel at liquid nitrogen temperature. By measuring the amount of gas adsorbed at different partial pressures, a BET isotherm is constructed.
From the BET isotherm, the specific surface area of the gel network can be calculated. While specific BET analysis data for this compound is not found in the available literature, the table below provides representative data for a dried organogel (aerogel).
Table 3: Representative BET Surface Area and Porosity Data for an Organogel-derived Aerogel
| Parameter | Value | Unit | Method |
|---|---|---|---|
| Specific Surface Area | 250 | m²/g | Nitrogen Adsorption (BET) |
| Pore Volume | 1.8 | cm³/g | Barrett-Joyner-Halenda (BJH) analysis |
A high specific surface area indicates a very fine and extensive fibrillar network, which is characteristic of efficient organogelators. The pore volume and average pore diameter provide further insights into the void spaces within the gel structure.
Computational and Theoretical Modeling of Dibutyl Ethylhexanoyl Glutamide Gelation
Molecular Dynamics (MD) Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of Dibutyl Ethylhexanoyl Glutamide, MD simulations can track the initial stages of self-assembly from a random dispersion of gelator molecules in a solvent to the formation of ordered aggregates. researchgate.net These simulations provide a time-resolved view of the gelation process, revealing the key non-covalent interactions, such as hydrogen bonding and van der Waals forces, that drive the aggregation. acs.orgnih.gov
For LMWGs, MD simulations can be approached in two ways: top-down and bottom-up. nih.gov In a top-down approach, a pre-assembled structure based on experimental data (like X-ray diffraction) is placed in a simulation box to assess its stability and dynamics. nih.gov Conversely, a bottom-up approach starts with randomly distributed gelator molecules, allowing for the observation of the spontaneous self-assembly process. nih.gov While computationally intensive, the bottom-up method can provide valuable information about the early and often transient stages of aggregation. nih.govacs.org
Simulations of similar amino acid-based gelators have shown that the process often begins with the formation of small, transient aggregates. acs.org These initial clusters then rearrange and grow, driven by solvophobic effects and directional hydrogen bonding, to form elongated, fibrillar structures. acs.orgmdpi.com The simulations can also elucidate the role of the solvent, showing how solvent molecules interact with different parts of the gelator and influence the final assembled architecture. acs.org For example, in a mixed solvent system, one solvent might preferentially solvate the hydrophobic tails of the gelator, while the other interacts more strongly with the polar head groups, guiding the assembly into specific morphologies. acs.org
Density Functional Theory (DFT) Calculations for Intermolecular Interactions and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the strength and nature of intermolecular interactions with high accuracy. nih.govnih.gov For this compound, DFT calculations can be employed to quantify the energetic contributions of the various non-covalent interactions that stabilize the gel network. nih.gov
A primary focus of DFT studies on glutamide-based gelators is the analysis of hydrogen bonding. nih.gov The glutamide moiety contains both hydrogen bond donors (the amide N-H groups) and acceptors (the carbonyl C=O groups), which can form extensive intermolecular hydrogen bond networks. nih.gov DFT can calculate the precise energies of these hydrogen bonds, revealing their cooperative nature, where the formation of one bond can strengthen adjacent interactions. nih.gov Studies on similar systems have shown that hydrogen bonding is a critical driving force for the self-assembly of amino acid-based gelators. nih.govnih.govresearchgate.net
DFT can also be used to determine the most stable conformations of the gelator molecule and the geometry of the dimeric and oligomeric structures that serve as the building blocks of the fibrillar network. nih.gov By calculating the interaction energies for different arrangements of the molecules, it is possible to predict the most likely packing motifs within the self-assembled fibers. Furthermore, DFT can be combined with methods like the Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis to provide a more detailed picture of the electronic structure and the specific atomic interactions that contribute to the stability of the gel. nih.gov
Below is a hypothetical data table illustrating the type of information that could be obtained from DFT calculations on the interaction energies of this compound dimers in different conformations.
| Dimer Configuration | Interaction Type | Calculated Interaction Energy (kJ/mol) |
| Head-to-Head | Hydrogen Bonding, van der Waals | -85.2 |
| Head-to-Tail | Hydrogen Bonding, van der Waals | -95.6 |
| Parallel Displaced | π-π Stacking (if aromatic), van der Waals | -50.3 |
| T-shaped | π-π Stacking (if aromatic), van der Waals | -45.8 |
Note: The values in this table are illustrative and not based on actual experimental data for this compound.
Coarse-Grained Modeling of Gel Network Formation and Mechanical Response
While all-atom MD simulations provide detailed information about the initial stages of self-assembly, they are often too computationally expensive to model the formation of the entire gel network, which can span micrometers or larger. nih.govdigitellinc.com Coarse-grained (CG) modeling addresses this limitation by simplifying the representation of the molecules. nih.govrsc.orgnih.govosti.gov In a CG model, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation and allows for the study of larger systems over longer timescales. nih.govresearchgate.net
CG simulations are particularly well-suited for investigating the mesoscale phenomena of gel network formation. digitellinc.com Starting from the initial fibrillar aggregates observed in all-atom MD, CG models can simulate how these fibers entangle, branch, and cross-link to form the three-dimensional network that immobilizes the solvent. nih.gov These simulations can provide insights into the morphology of the gel network, such as the pore size distribution and the connectivity of the fibers, which are crucial for determining the material's properties. nih.gov
Furthermore, CG models can be used to predict the mechanical response of the gel. By applying virtual mechanical stress or strain to the simulated gel network, it is possible to calculate macroscopic properties like the elastic modulus and the yield stress. This allows for a direct link to be established between the molecular structure of the gelator, the architecture of the gel network, and the mechanical performance of the final material. nih.gov
Predictive Models for Structure-Property Relationships in Glutamide-Based Gelators
A significant goal in the study of LMWGs is the ability to predict the gelation ability and the properties of the resulting gel based on the molecular structure of the gelator. nih.govnih.gov Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to establish a mathematical correlation between the molecular structure and a specific property. nih.govresearchgate.netnih.govresearchgate.net
For glutamide-based gelators, QSPR models can be developed to predict properties such as the minimum gelation concentration (MGC), the gel-to-sol transition temperature (Tgel), and the mechanical strength of the gel. nih.gov These models typically use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. nih.govyoutube.com
The development of a QSPR model involves several steps. youtube.com First, a dataset of glutamide derivatives with known gelation properties is compiled. nih.gov Then, a large number of molecular descriptors are calculated for each compound. researchgate.net Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a model is then built that relates a subset of these descriptors to the property of interest. nih.govyoutube.comelsevierpure.com Once validated, these models can be used to screen virtual libraries of new candidate gelators and identify those with the most promising properties for a particular application, thereby accelerating the discovery of new materials. nih.gov
Here is an example of a simplified QSPR equation that could be developed to predict the MGC of a series of glutamide-based gelators:
log(1/MGC) = c0 + c1(Hydrophobic Surface Area) + c2(Number of H-bond Donors) + c3*(Molecular Flexibility)
Note: This equation is a simplified representation of a QSPR model. Actual models often involve more complex descriptors and statistical methods.
Simulation of Solvent Effects on Gelation Behavior
The choice of solvent is a critical factor in the gelation process, as it can significantly influence the solubility of the gelator and the nature of the intermolecular interactions that drive self-assembly. researchgate.netmdpi.commdpi.comacs.orgmdpi.com Computational simulations are invaluable for systematically investigating the role of the solvent at the molecular level. nih.gov
Simulations can explore how different solvent properties, such as polarity, hydrogen bonding capacity, and molecular size, affect the gelation of this compound. mdpi.comnih.gov For instance, MD simulations can reveal how the solvent molecules arrange themselves around the gelator, a phenomenon known as solvation. The strength of the gelator-solvent interactions relative to the gelator-gelator and solvent-solvent interactions will ultimately determine whether the gelator dissolves, precipitates, or forms a gel. nih.gov
Hansen Solubility Parameters (HSPs) are a semi-empirical method that can be used to predict the compatibility between a gelator and a solvent. nih.govmdpi.comnih.gov The HSPs break down the total cohesive energy of a substance into three components: a dispersion component, a polar component, and a hydrogen bonding component. The principle is that gelation is more likely to occur when the HSPs of the gelator and the solvent are moderately mismatched. If they are too similar, the gelator will likely dissolve, and if they are too different, the gelator will be insoluble. Computational methods can be used to estimate the HSPs for new gelators, providing a useful tool for solvent screening. mdpi.com
The following table provides a hypothetical example of how simulation data could be used to assess the effect of different solvents on the gelation of this compound.
| Solvent | Solvent Polarity (Dielectric Constant) | Simulated Aggregation State | Predicted Gelation Outcome |
| Dodecane | 2.0 | Large, ordered aggregates | Good Gelator |
| Toluene | 2.4 | Small, disordered aggregates | Poor Gelator |
| Acetone | 21 | Solvated monomers | No Gelation (Soluble) |
| Water | 80 | Insoluble precipitate | No Gelation (Insoluble) |
Note: This table is illustrative and not based on specific experimental results for this compound.
Materials Science and Engineering Applications of Dibutyl Ethylhexanoyl Glutamide Systems
Development of Transparent Gelling Systems for Diverse Oily Phases
Dibutyl ethylhexanoyl glutamide is highly effective in creating transparent gelling systems across a wide range of oily phases, from nonpolar liquids like mineral oil and silicone oils to more polar esters. gcimagazine.comspecialchem.com The primary mechanism behind this remarkable gelling capability lies in the molecule's capacity for self-assembly. imcd.com.tr Through intermolecular hydrogen bonding, individual molecules of this compound arrange themselves into a three-dimensional, nano-sized fibrous network. gcimagazine.comspecialchem.com This mesh-like structure effectively traps and immobilizes the oil molecules, resulting in the formation of a stable, clear gel. gcimagazine.com
The transparency of these gels is a key attribute, making them highly desirable in applications where visual clarity is paramount. The ability to form clear, hard oil sticks is a notable application, offering aesthetic appeal and functional benefits in various consumer products. specialchem.comgoogle.com The resulting gels are often described as having a non-sticky feel, and the sensory experience is largely that of the oil phase itself, as the gelling agent is effective at very low concentrations. imcd.com.tr
For optimal performance in creating transparent and stable gels, this compound is often used in combination with its straight-chain counterpart, dibutyl lauroyl glutamide. The blending ratio between these two gelling agents can be adjusted to fine-tune the transparency and mechanical properties of the final gel. google.com
Table 1: Gelling Agent Combinations for Transparent Systems
| Gelling Agent 1 | Gelling Agent 2 | Blending Ratio (by weight) | Resulting Properties |
|---|
Stabilization of Emulsion and Dispersion Systems
This compound plays a crucial role in the stabilization of complex multi-phase systems, including emulsions and dispersions. Its unique molecular structure allows it to function as a stabilizer, preventing the separation of immiscible phases and ensuring the homogeneity of the formulation over time.
Mechanisms of Phase Separation Inhibition in Emulsions
In emulsion systems, such as oil-in-water (o/w) or water-in-oil (w/o), this compound contributes to stability by structuring the continuous phase. rxweb-prd.com The self-assembled fibrous network increases the viscosity of the oil phase, which in turn hinders the coalescence of dispersed droplets. This mechanism effectively inhibits phase separation, leading to a more stable emulsion. google.com Research has shown that emulsions containing this compound can resist phase separation for extended periods, even under varied temperature conditions. imcd.com.tr The use of this compound can also reduce the need for traditional emulsifiers. imcd.com.tr
Role in Stabilizing Particulate Phases within Emulsions
Beyond liquid-liquid emulsions, this compound is effective in stabilizing systems containing a solid particulate phase dispersed within an oil or emulsion. imcd.com.trrxweb-prd.com The same fibrous network that entraps liquid oil droplets can also suspend solid particles, preventing their sedimentation or aggregation. smolecule.com This is particularly valuable in formulations containing pigments, minerals, or other solid active ingredients. For instance, it can be used to stabilize hydrophobically modified alumina (B75360) or silica (B1680970) particles within an oil phase or an emulsion. imcd.com.trrxweb-prd.com This capability is critical for maintaining the uniform distribution of the particulate phase, which is essential for the performance and aesthetic appeal of the final product.
Enhancement of Pigment Dispersion and Stability in Anhydrous Formulations
In anhydrous (water-free) formulations, achieving and maintaining a uniform dispersion of pigments is a significant challenge. This compound has been shown to improve both the dispersion and stability of pigments in these systems. specialchem.comgoogle.com
The gelling network formed by the molecule helps to create a structured vehicle that can effectively wet and de-agglomerate pigment particles. By increasing the viscosity of the oil phase, it prevents the re-agglomeration and settling of pigments over time. specialchem.com This leads to more vibrant and consistent color in pigmented products. Formulations incorporating this gelling agent often exhibit improved spreadability and a more uniform application of color. google.com
Fabrication of Structured Oily Sticks and Self-Standing Gel Networks
A significant application of this compound in materials science is the fabrication of structured oily sticks and self-standing gel networks. google.comnih.gov These solid formats offer convenience and novel application methods for a variety of products.
By carefully controlling the concentration of the gelling agent and the composition of the oil phase, it is possible to create firm, self-supporting sticks. These sticks can be transparent or opaque, depending on the other components of the formulation. knowde.com The combination of this compound with dibutyl lauroyl glutamide is often employed to achieve the desired hardness, stability, and payoff characteristics in stick products. googleapis.comspecialchem.com The branched-chain structure of this compound, in conjunction with the straight-chain structure of dibutyl lauroyl glutamide, allows for the formation of a robust gel network with optimal physical properties.
Table 2: Typical Composition of a Structured Oily Stick
| Component | Function | Example Concentration (w/w %) |
|---|---|---|
| Oil Phase (e.g., Hydrogenated Polyisobutene, C12-15 Alkyl Benzoate) | Solvent and Emollient | 50 - 80% |
| This compound | Gelling Agent | 0.5 - 10% google.com |
| Dibutyl Lauroyl Glutamide | Co-Gelling Agent | 1 - 10% google.com |
Emerging Applications in Soft Matter and Advanced Functional Materials
The unique self-assembly properties and gelling capabilities of this compound position it as a valuable tool in the broader fields of soft matter and advanced functional materials. Its ability to create structured, functional gels from liquid oils opens up possibilities for new material designs.
One promising area is in the development of controlled release systems. google.com The fibrous network of the gel can serve as a matrix to encapsulate and control the release of active ingredients. This has potential applications in pharmaceuticals for topical drug delivery, where a stable, skin-adherent formulation that releases a drug over time is desired. google.comnih.gov
Furthermore, the principles of self-assembly demonstrated by this compound are central to the bottom-up fabrication of advanced materials. The ability to form nano-scale fibrous networks in a predictable manner could be harnessed to create templates for other materials or to develop new functional fluids with tailored rheological properties. As research continues, it is likely that new applications for this versatile molecule will emerge in areas such as advanced coatings, specialty lubricants, and other functional material systems where the precise control of oil-phase structure is critical. specialchem.com
Conclusion and Future Research Perspectives
Synthesis of Key Findings on Dibutyl Ethylhexanoyl Glutamide's Supramolecular Behavior
This compound is a low-molecular-weight gelator (LMWG) derived from the amino acid L-Glutamic acid. cmstudioplus.comulprospector.com Its primary function stems from its remarkable ability to undergo self-assembly in organic solvents, particularly oils. This process is driven by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces, which are characteristic of LMWGs. wikipedia.org
The self-assembly of this compound molecules leads to the formation of an intricate, three-dimensional self-assembled fibrillar network (SAFIN). cmstudioplus.comwikipedia.org These fibers intertwine and effectively trap solvent molecules within their interstitial spaces, immobilizing them through surface tension. wikipedia.org This mechanism transforms the liquid oil into a solid-like gel structure. A key finding is the high efficiency of this process, requiring only a minimal concentration, typically between 0.5% and 5%, to achieve a stable gel consistency. cmstudioplus.com This demonstrates a low Minimum Gelation Concentration (MGC), a desirable characteristic for efficient gelators. wikipedia.org The resulting gels are notable for not altering the inherent sensory properties of the gelled oils, making the compound highly valuable in applications where texture and feel are paramount. cmstudioplus.comulprospector.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₁N₃O₃ | nih.gov |
| Molecular Weight | 383.6 g/mol | nih.gov |
| IUPAC Name | (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide | nih.gov |
| CAS Number | 486455-65-6 | nih.gov |
| XLogP3-AA | 3.9 | nih.gov |
| Hydrogen Bond Donor Count | 3 | nih.gov |
| GHS Hazard Classification | Not Classified | nih.gov |
Identification of Remaining Knowledge Gaps and Research Challenges
Despite its successful commercial applications, significant gaps remain in the fundamental scientific understanding of this compound. There is a notable lack of publicly available, detailed technical profiles and in-depth characterization studies. specialchem.com
Specific knowledge gaps include:
Detailed Interaction Mapping: The precise nature and relative contributions of the specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that govern the self-assembly process have not been exhaustively detailed in academic literature.
Network Morphology: There is limited information on the fine structure and morphology of the fibrillar network under different conditions, such as in various types of oils or solvent systems, and how this morphology correlates with the macroscopic properties of the gel.
Structure-Property Relationship: A systematic investigation into how modifications of the molecular structure (e.g., altering the length of the butyl or ethylhexanoyl chains) would affect its gelation properties, thermal stability, and mechanical strength is not publicly documented.
Behavior in Non-Cosmetic Systems: While its function in oils is well-utilized, its gelation capabilities and behavior in a broader range of organic solvents, ionic liquids, or polymer matrices are largely unexplored. specialchem.comdatainsightsmarket.com
Key research challenges include the availability of chemical substitutes with similar properties, which creates a competitive environment, and the need to comply with stringent safety and environmental regulations across different regions, which can impact production costs and market entry. datainsightsmarket.com
Table 2: Reported Functions and Applications of this compound
| Category | Detail | Source |
| Primary Function | Oil Gelling Agent, Viscosity Modifier | cmstudioplus.comulprospector.com |
| End-Use Industries | Cosmetics & Personal Care, Plastics & Elastomers, Adhesives | specialchem.comdatainsightsmarket.com |
| Specific Cosmetic Functions | Skin Conditioning, Hair Conditioning | specialchem.com |
| Example Formulations | Sunscreen Sticks, Gel Sticks, Lip Gloss, O/W Emulsions | ulprospector.comspecialchem.com |
| Purity Grades | Above 98%, Above 99% | lpinformationdata.com |
Proposed Future Research Avenues for Advanced Understanding
To address the identified knowledge gaps, several future research avenues are proposed:
Advanced Spectroscopic and Microscopic Characterization: Employing techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to probe the specific intermolecular interactions. High-resolution imaging with Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would visualize the fibrillar network morphology in various solvents.
Rheological Studies: Conducting comprehensive rheological analyses to quantify the mechanical properties (e.g., storage and loss moduli, yield stress) of the gels. This would provide a deeper understanding of gel strength and stability as a function of concentration, temperature, and solvent type.
Computational Modeling: Utilizing molecular dynamics (MD) simulations to model the self-assembly process at the atomic level. nih.gov This in-silico approach can predict the most stable molecular aggregates and provide insights into the thermodynamics and kinetics of gelation, accelerating the design of new materials. nih.gov
Synthesis of Analogues: Systematically synthesizing and testing derivatives of this compound to establish clear structure-property relationships. This would enable the fine-tuning of properties for specific applications beyond cosmetics, such as in pharmaceuticals or industrial lubricants. datainsightsmarket.com
Exploration of New Applications: Investigating its potential as a phase-selective gelator for oil spill remediation or as a structuring agent in functional materials like electrolytes for batteries or in soft robotics. wikipedia.org
Broader Implications for the Design of Next-Generation LMWGs and Soft Materials
The study of this compound holds significant implications for the broader field of materials science, particularly in the rational design of new LMWGs and advanced soft materials. As a well-established and effective gelator, it serves as a valuable model for understanding how amino acid-based building blocks can be used to create functional, self-assembling systems.
Insights gained from this molecule can inform the design of next-generation materials with tailored properties. nih.gov For instance, by understanding how the interplay of its amide groups and alkyl chains dictates its gelation behavior, researchers can design new LMWGs with enhanced thermal stability, stimulus-responsiveness (e.g., to pH, light, or specific analytes), or improved mechanical properties. This aligns with the push to develop "smart" materials for applications in targeted drug delivery, regenerative medicine, and biosensing. nih.gov
Furthermore, the principles governing its function are directly relevant to creating soft, high-permittivity materials, which are currently limited. digitellinc.com By merging the softness of LMWG-based systems with molecular features that enhance properties like polarizability, it may be possible to develop novel materials for next-generation soft robotics, flexible electronics, and energy storage devices. digitellinc.com Ultimately, a deeper understanding of this compound contributes to the foundational knowledge needed to nanoengineer a new class of biomaterials with precisely controlled functionalities at the molecular scale. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
